molecular formula C13H12N2O6 B14172156 n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine CAS No. 91841-16-6

n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine

Cat. No.: B14172156
CAS No.: 91841-16-6
M. Wt: 292.24 g/mol
InChI Key: TYVXQHYMGNHUQU-UHFFFAOYSA-N
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Description

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine is a compound that belongs to the class of organic compounds known as isoindoles. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The specific compound has a serine moiety attached to the isoindole structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine typically involves the reaction of phthalic anhydride with serine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the serine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-Phthalyl-DL-alanine: Similar structure but with an alanine moiety instead of serine.

    2-Phthalimidopropionic acid: Contains a propionic acid moiety.

    Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Contains a thioether linkage and difluoroacetate group.

Uniqueness

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine is unique due to the presence of the serine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91841-16-6

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H12N2O6/c16-6-9(13(20)21)14-10(17)5-15-11(18)7-3-1-2-4-8(7)12(15)19/h1-4,9,16H,5-6H2,(H,14,17)(H,20,21)

InChI Key

TYVXQHYMGNHUQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CO)C(=O)O

Origin of Product

United States

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